molecular formula C15H14FNOS B5858296 N-[(2-FLUOROPHENYL)METHYL]-2-(PHENYLSULFANYL)ACETAMIDE

N-[(2-FLUOROPHENYL)METHYL]-2-(PHENYLSULFANYL)ACETAMIDE

Cat. No.: B5858296
M. Wt: 275.3 g/mol
InChI Key: QKEYCAFDCRSUKO-UHFFFAOYSA-N
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Description

N-[(2-Fluorophenyl)methyl]-2-(phenylsulfanyl)acetamide is an organic compound that features a fluorophenyl group and a phenylsulfanyl group attached to an acetamide backbone

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNOS/c16-14-9-5-4-6-12(14)10-17-15(18)11-19-13-7-2-1-3-8-13/h1-9H,10-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKEYCAFDCRSUKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)NCC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-fluorophenyl)methyl]-2-(phenylsulfanyl)acetamide typically involves the reaction of 2-fluorobenzylamine with 2-(phenylsulfanyl)acetyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid by-product. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and continuous flow systems to ensure efficient and scalable production. The reaction conditions would be optimized for yield and purity, and the product would be purified using industrial-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Fluorophenyl)methyl]-2-(phenylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the acetamide can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Nucleophiles like amines or thiols, polar aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(2-Fluorophenyl)methyl]-2-(phenylsulfanyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-fluorophenyl)methyl]-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the phenylsulfanyl group can modulate its electronic properties. These interactions can lead to the inhibition or activation of specific biochemical pathways, contributing to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-Fluorophenyl)methyl]-2-(phenylsulfanyl)acetamide is unique due to the combination of the fluorophenyl and phenylsulfanyl groups, which confer distinct electronic and steric properties. This makes it a valuable compound for exploring new chemical reactivity and potential therapeutic applications.

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